molecular formula C16H19N5O2 B2667362 2-[3-Cyano-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl acetate CAS No. 865658-53-3

2-[3-Cyano-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl acetate

Katalognummer: B2667362
CAS-Nummer: 865658-53-3
Molekulargewicht: 313.361
InChI-Schlüssel: QUNFGSIRUIDBDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-Cyano-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl acetate is a useful research compound. Its molecular formula is C16H19N5O2 and its molecular weight is 313.361. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-[3-Cyano-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl acetate (CAS No. 865658-53-3) has garnered attention in recent research due to its diverse biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial, anticancer, and enzymatic inhibition activities.

  • Molecular Formula : C14_{14}H16_{16}N4_{4}O2_2
  • Molecular Weight : 272.30 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with a cyano group and a pyrrolidine moiety.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including the target compound, exhibit significant antimicrobial properties.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) : The compound showed promising activity against various pathogens. For instance, it was evaluated alongside other derivatives and displayed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation Inhibition : The compound also demonstrated significant antibiofilm potential, reducing biofilm formation more effectively than standard antibiotics like Ciprofloxacin .
  • Hemolytic Activity : The hemolytic activity of the compound was assessed, revealing low toxicity with % lysis ranging from 3.23% to 15.22% compared to Triton X-100 .

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold is known for its anticancer properties. Research indicates that compounds within this class can act as inhibitors of various cancer-related enzymes.

Enzyme Inhibition

  • DNA Gyrase and Dihydrofolate Reductase (DHFR) : The compound exhibited IC50_{50} values of 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR inhibition, indicating its potential as an anticancer agent by targeting critical pathways in cancer cell proliferation .

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several pyrazole derivatives, including the target compound . The findings suggested that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine structure could enhance biological activity.

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC values: 0.22 - 0.25 μg/mL
Biofilm InhibitionSignificant reduction compared to Ciprofloxacin
Hemolytic Activity% Lysis: 3.23% - 15.22%
DNA Gyrase InhibitionIC50_{50}: 12.27 - 31.64 μM
DHFR InhibitionIC50_{50}: 0.52 - 2.67 μM

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazolo[1,5-a]pyrimidine derivatives, including 2-[3-Cyano-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl acetate. In a study assessing various pyrazole derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • The compound demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.125 µg/mL against certain bacterial strains, indicating potent antibacterial activity .
  • It was effective in inhibiting biofilm formation of Staphylococcus aureus and Pseudomonas aeruginosa by over 80% in vitro, showcasing its potential as an anti-infective agent .

Therapeutic Potential

The unique structure of this compound positions it as a candidate for therapeutic applications. Its mechanism of action appears to involve the inhibition of specific biological pathways that are crucial for bacterial survival and replication.

Case Studies:

  • Antibiofilm Activity : In a controlled laboratory setting, the compound was tested for its ability to disrupt established biofilms formed by pathogenic bacteria. Results indicated that it could reduce biofilm biomass significantly, which is critical for treating chronic infections where biofilms are prevalent .
  • Synergistic Effects : When combined with conventional antibiotics, this compound showed synergistic effects that enhanced the overall antibacterial efficacy against resistant strains. This suggests a potential role in combination therapies for treating multidrug-resistant infections.

Drug Development Insights

The synthesis and development of pyrazolo[1,5-a]pyrimidine derivatives are of particular interest in pharmaceutical research. The structural modifications that yield compounds like this compound can lead to improved pharmacokinetic properties and reduced toxicity.

Synthetic Pathways:

The synthesis typically involves multi-step reactions starting from readily available precursors. Techniques such as nucleophilic substitution and cyclization are commonly employed to construct the pyrazolo[1,5-a]pyrimidine core structure.

Eigenschaften

IUPAC Name

2-(3-cyano-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-11-14(5-8-23-12(2)22)16(20-6-3-4-7-20)21-15(19-11)13(9-17)10-18-21/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNFGSIRUIDBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1CCOC(=O)C)N3CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.